REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[CH:5]([OH:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH3:2].[Br:12]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:11])[C:5](=[O:10])[CH:6]([Br:12])[CH2:7][CH2:8][CH3:9])[CH3:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCC)O)=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
TEMPERATURE
|
Details
|
After heating for about 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After refluxing 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CCC)Br)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |